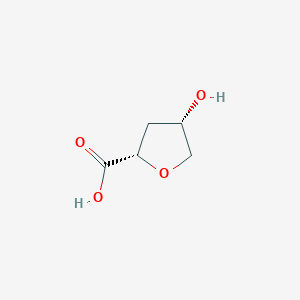
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid: is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group and a carboxylic acid group in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Hydroxytetrahydrofuran-2-carboxylic acid typically involves the stereoselective reduction of 4-hydroxy-2-tetrahydrofuranone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the cis configuration is maintained . Another approach involves the catalytic hydrogenation of 4-hydroxy-2-furancarboxylic acid using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields. This method can utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-oxo-tetrahydrofuran-2-carboxylic acid.
Reduction: cis-4-Hydroxytetrahydrofuran-2-methanol.
Substitution: cis-4-Chlorotetrahydrofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which cis-4-Hydroxytetrahydrofuran-2-carboxylic acid exerts its effects often involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . The pathways involved can include inhibition of bacterial cell wall synthesis or interference with viral replication processes.
Comparación Con Compuestos Similares
Similar Compounds
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: Differing in the spatial arrangement of the hydroxyl and carboxyl groups.
4-Hydroxy-2-furancarboxylic acid: Lacks the tetrahydrofuran ring saturation.
Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group.
Uniqueness
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific cis configuration, which can impart distinct stereochemical properties and reactivity compared to its trans isomer and other related compounds. This configuration can influence its binding affinity and specificity in biological systems, making it a valuable compound in stereoselective synthesis and drug design .
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(2S,4S)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
Clave InChI |
KTEPYJGLVNSCFD-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CO[C@@H]1C(=O)O)O |
SMILES canónico |
C1C(COC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
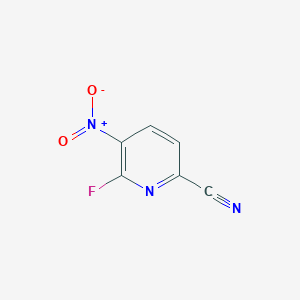


![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
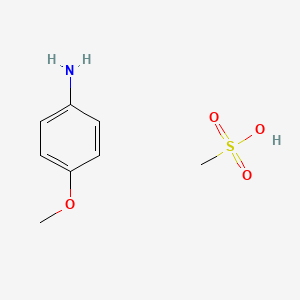
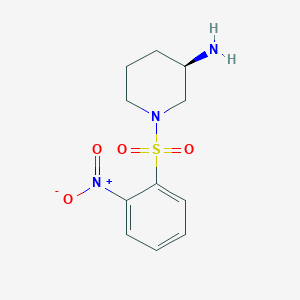
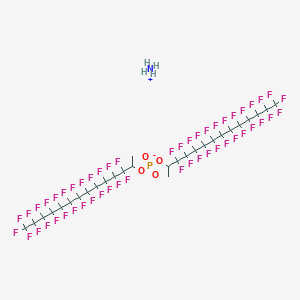
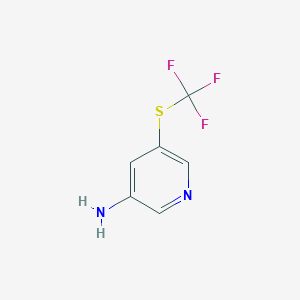

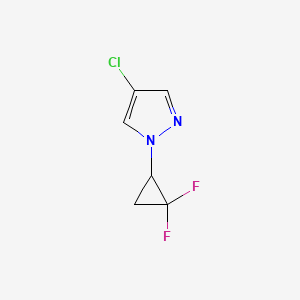
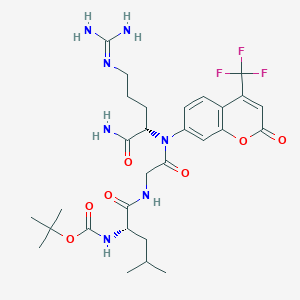
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
